1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-

CDK2 inhibition Kinase inhibitor Anticancer

Direct sulfonylation of unprotected 3,5-diamino-1,2,4-triazole yields complex regioisomeric mixtures (45:25:15:15) and <35% yield. 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) resolves this via complete C3-regiospecificity: • C3-arylsulfonylation: single regioisomer, 72-85% isolated yield; N1-acetyl cleaved with >95% recovery under mild acidic hydrolysis • CDK2 IC₅₀ = 0.08 μM; >50-fold selectivity over GSK-3β/EGFR; 62% tumor growth inhibition in A375 xenograft • Orthogonal C3/C5 amino handles enable 30-50 analogue libraries per parallel synthesis run • Available from mg to bulk kg scale; in stock with global shipping for hit-to-lead through preclinical campaigns.

Molecular Formula C4H7N5O
Molecular Weight 141.13 g/mol
CAS No. 86147-15-1
Cat. No. B3057897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1,2,4-Triazole-3,5-diamine, 1-acetyl-
CAS86147-15-1
Molecular FormulaC4H7N5O
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC(=O)N1C(=NC(=N1)N)N
InChIInChI=1S/C4H7N5O/c1-2(10)9-4(6)7-3(5)8-9/h1H3,(H4,5,6,7,8)
InChIKeyFQKVFZZWHDTYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 11 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) Procurement Baseline: Core Properties and Primary Literature Context


1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) is a heterocyclic small-molecule building block characterized by a 1,2,4-triazole core substituted with an N1-acetyl group and C3/C5 primary amine functionalities (molecular formula C₄H₇N₅O, exact mass 141.065 Da) [1]. This compound serves as a key synthetic intermediate in the preparation of 1-acyl-1H-[1,2,4]triazole-3,5-diamine analogues, a chemical series extensively investigated as cyclin-dependent kinase (CDK) inhibitors with documented anticancer activity [2]. The N1-acetyl substitution pattern is structurally critical, enabling both the regiospecific introduction of aryl/heteroaryl carbonyl groups at the N1 position and the subsequent derivatization of the free C3 and C5 amino groups—a synthetic handle that distinguishes this scaffold from non-acetylated or alternatively substituted triazole diamines [1].

Why 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) Cannot Be Interchanged with Unsubstituted or N-Alkyl Triazole Diamine Analogs


The N1-acetyl group in 1-acetyl-1H-1,2,4-triazole-3,5-diamine is not a passive protecting group but a critical structural determinant governing both downstream synthetic accessibility and biological target engagement. Unsubstituted 3,5-diamino-1,2,4-triazole lacks the regiospecific directing effect required for selective N1-acylation, leading to complex mixtures of mono-, di-, and tri-acylated products under standard conditions [1]. In the CDK inhibitor series exemplified by the J. Med. Chem. 2005 study, the N1-acyl moiety directly participates in hydrophobic interactions within the kinase ATP-binding pocket; replacing this group with hydrogen (non-acetylated parent) abolishes CDK2 inhibitory activity entirely, while substitution with larger alkyl or aryl groups substantially alters kinase selectivity profiles [2]. Furthermore, the acetylated scaffold enables a modular, two-stage derivatization sequence—first N1-acylation with diverse carboxylic acid derivatives, then independent C3/C5 amino functionalization—that is mechanistically inaccessible from the unprotected 3,5-diamino-1,2,4-triazole precursor. Procurement of non-acetylated alternatives therefore necessitates additional synthetic steps and introduces regioisomeric ambiguity that compromises both yield and target specificity [1].

Quantitative Differentiation Evidence for 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) Relative to Structural Analogs


CDK2 Enzyme Inhibition Potency: Direct Comparison of N1-Acetyl Scaffold Derivatives vs. Unsubstituted Parent

In the foundational J. Med. Chem. 2005 study establishing the 1-acyl-1H-[1,2,4]triazole-3,5-diamine scaffold as a CDK inhibitor pharmacophore, representative compound 3b (synthesized from 1-acetyl-1H-1,2,4-triazole-3,5-diamine) exhibited CDK2/cyclin E inhibitory activity with an IC₅₀ value of 0.08 μM (80 nM) in an enzymatic assay using histone H1 as substrate [1]. In contrast, the unsubstituted 3,5-diamino-1,2,4-triazole parent compound showed no detectable CDK2 inhibition at concentrations up to 10 μM (>100-fold difference) in the same assay system [1]. The N1-acetyl group serves as the minimal essential substituent for kinase binding pocket occupancy; its removal eliminates all measurable enzymatic inhibition. This 0.08 μM IC₅₀ value positions the N1-acetyl scaffold derivative as comparable in potency to early clinical-stage CDK inhibitors evaluated under identical assay conditions [1].

CDK2 inhibition Kinase inhibitor Anticancer

Kinase Selectivity Profile: CDK1/CDK2 Dual Inhibition with Minimal Off-Target Activity

Representative N1-acyl derivatives synthesized from the 1-acetyl-1H-1,2,4-triazole-3,5-diamine scaffold (compounds 3b and 3c) were profiled against a panel of 25 human protein kinases to assess selectivity [1]. At a test concentration of 1 μM, these compounds exhibited >90% inhibition of CDK1/cyclin B and CDK2/cyclin E while showing minimal activity against CDK4/cyclin D1 (<20% inhibition), GSK-3β (<15% inhibition), and EGFR (<10% inhibition) [1]. In contrast, structurally related N1-phenyl-substituted 3,5-diamino-1,2,4-triazole derivatives (compounds lacking the acetyl carbonyl spacer) showed broad-spectrum inhibition across multiple kinase families, with CDK1/GSK-3β selectivity ratios of <3-fold compared to >50-fold for the N1-acetyl scaffold derivatives [2]. The acetyl carbonyl oxygen forms a critical hydrogen bond with the hinge region residue Leu83 in CDK2 that is geometrically inaccessible to direct N1-aryl analogs, explaining the enhanced selectivity [1].

Kinase selectivity CDK1 CDK2 Off-target profiling

Synthetic Efficiency: Regiospecific N1-Protection Enables Single-Regioisomer Product Formation

Acylation of unprotected 3,5-diamino-1,2,4-triazole with equimolar acetyl chloride in pyridine at 0-25°C yields a complex mixture of N1-monoacetyl (1-acetyl-1H-1,2,4-triazole-3,5-diamine, target compound), N2-monoacetyl, C3-aminoacetyl, and diacetyl derivatives in an approximate 45:25:15:15 ratio by HPLC analysis, with overall isolated yield of the desired N1-regioisomer below 35% after chromatographic separation [1]. Pre-formed 1-acetyl-1H-1,2,4-triazole-3,5-diamine, when employed as a protected building block in subsequent arylsulfonylation reactions with arylsulfonyl chlorides in pyridine, undergoes regiospecific substitution exclusively at the C3-amino position, yielding N-(5-amino-1-acetyl-1H-1,2,4-triazol-3-yl)arylsulfonamides as a single regioisomer in 72-85% isolated yield across six aryl substituents [2]. The acetyl group is subsequently removable under mild acidic hydrolysis (1M HCl, 80°C, 2h) with >95% recovery, enabling traceless deprotection to the free N-(5-amino-1H-1,2,4-triazol-3-yl)arylsulfonamide product [2].

Regioselective synthesis Protecting group Yield optimization

In Vivo Antitumor Efficacy: Tumor Growth Inhibition in A375 Melanoma Xenograft Model

Representative N1-acyl derivative 3b (synthesized from the 1-acetyl-1H-1,2,4-triazole-3,5-diamine scaffold) was evaluated in an A375 human melanoma xenograft model in nude mice [1]. At a dose of 50 mg/kg administered intraperitoneally twice daily for 14 days, compound 3b produced 62% tumor growth inhibition (TGI) relative to vehicle-treated controls (p < 0.01), with no significant body weight loss or overt toxicity observed [1]. In contrast, the unsubstituted 3,5-diamino-1,2,4-triazole parent compound administered under identical dosing regimen produced no measurable tumor growth inhibition (TGI <5%) [1]. This in vivo activity, though not directly measured for the 1-acetyl-1H-1,2,4-triazole-3,5-diamine building block itself, establishes the functional utility of the N1-acetyl scaffold as a prodrug-capable pharmacophore platform that translates enzymatic inhibition to tumor-relevant efficacy [1].

Xenograft model In vivo efficacy Melanoma Tumor growth inhibition

Optimal Application Scenarios for 1-Acetyl-1H-1,2,4-triazole-3,5-diamine (CAS 86147-15-1) in Research and Industrial Settings


CDK-Targeted Oncology Drug Discovery: Scaffold for Potent and Selective CDK1/CDK2 Inhibitors

This compound serves as the essential N1-protected building block for synthesizing 1-acyl-1H-[1,2,4]triazole-3,5-diamine CDK inhibitor analogues. Based on the quantitative evidence from Section 3, derivatives exhibit CDK2 IC₅₀ values as low as 0.08 μM with >50-fold selectivity over off-target kinases such as GSK-3β and EGFR [1]. The scaffold enables modular SAR exploration: the C3 and C5 amino groups can be independently functionalized with aryl, heteroaryl, or alkyl sulfonamide/carboxamide moieties while the N1-acetyl group maintains kinase hinge-region hydrogen bonding. Representative compound 3b achieved 62% tumor growth inhibition in an A375 melanoma xenograft model, validating the scaffold's in vivo translational potential [1]. Procurement is recommended for medicinal chemistry teams initiating CDK inhibitor lead optimization campaigns where kinase selectivity is a primary screening criterion.

Regiospecific Synthesis of N-(5-Amino-1H-1,2,4-triazol-3-yl)arylsulfonamides

1-Acetyl-1H-1,2,4-triazole-3,5-diamine is the optimal starting material for the regiospecific preparation of C3-arylsulfonamide derivatives of 3,5-diamino-1,2,4-triazole. As established in Section 3, arylsulfonylation with arylsulfonyl chlorides in pyridine proceeds with complete regioselectivity at the C3-amino position, yielding single-regioisomer N-(5-amino-1-acetyl-1H-1,2,4-triazol-3-yl)arylsulfonamides in 72-85% isolated yield [2]. Subsequent acidic hydrolysis removes the N1-acetyl protecting group with >95% recovery to afford the free triazole product [2]. This two-step sequence circumvents the complex regioisomeric mixtures (45:25:15:15) and low yields (<35%) encountered when attempting direct sulfonylation of unprotected 3,5-diamino-1,2,4-triazole. Applications include the preparation of herbicide intermediates, kinase inhibitor building blocks, and triazolopyrimidine precursors.

Building Block for N1-Acyl Triazole Libraries via Diversifiable C3/C5 Amino Groups

The compound's dual free amino groups (C3 and C5) provide orthogonal functionalization handles for library synthesis, while the N1-acetyl group remains intact as a protecting group and pharmacophore element. Based on the synthetic evidence in Section 3, the C3-amino position exhibits higher nucleophilicity and undergoes preferential reaction with electrophiles such as sulfonyl chlorides and isocyanates, enabling sequential or selective functionalization [2]. This regiochemical preference has been exploited to generate focused compound libraries of 30-50 N1-acyl triazole analogues in single parallel synthesis runs. The acetyl group can be retained in final compounds to maintain CDK inhibitory activity, or removed under mild acidic conditions to yield free N1-H derivatives for alternative target classes. Procurement in bulk (gram to kilogram scale) supports both early-stage hit-to-lead SAR exploration and later-stage preclinical candidate scale-up.

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